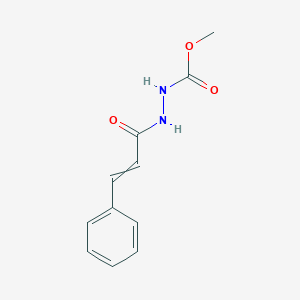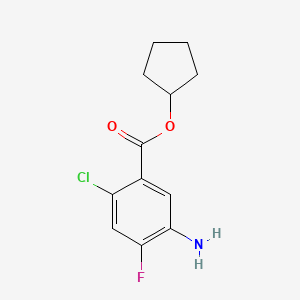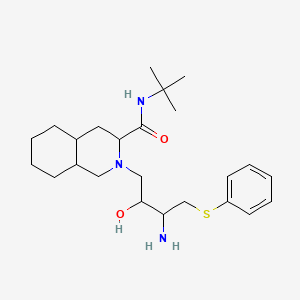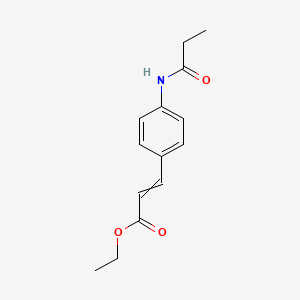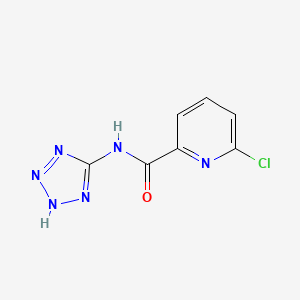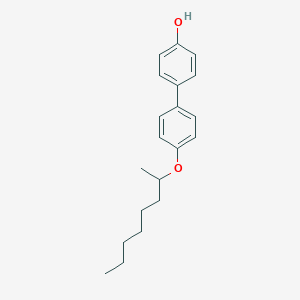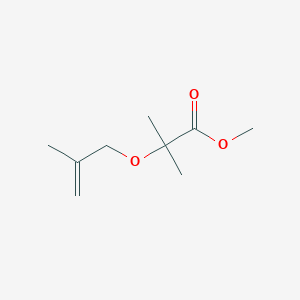
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate is an organic compound with the molecular formula C8H14O3. It is a derivative of propanoic acid and is characterized by the presence of a methyl group and a methoxy group attached to the propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate typically involves the esterification of 2-methyl-2-[(2-methylprop-2-en-1-yl)oxy]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amines.
Applications De Recherche Scientifique
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can affect its binding to enzymes and other proteins.
Comparaison Avec Des Composés Similaires
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate can be compared with similar compounds such as:
Methyl 2-methylpropanoate: Lacks the methoxy group, resulting in different reactivity and applications.
Ethyl 2-methyl-2-[(2-methylprop-2-en-1-yl)oxy]propanoate: The ethyl ester has slightly different physical properties and reactivity.
Methyl 2-methyl-2-[(2-methylprop-2-en-1-yl)oxy]butanoate: The butanoate derivative has a longer carbon chain, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate |
InChI |
InChI=1S/C9H16O3/c1-7(2)6-12-9(3,4)8(10)11-5/h1,6H2,2-5H3 |
Clé InChI |
GRRBPSIISYKBSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


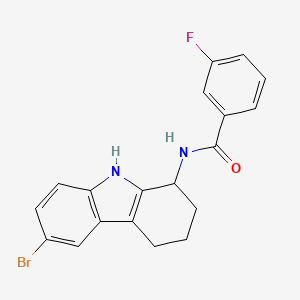
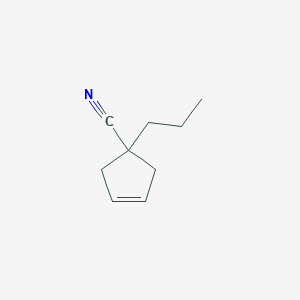
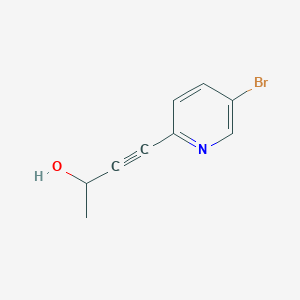
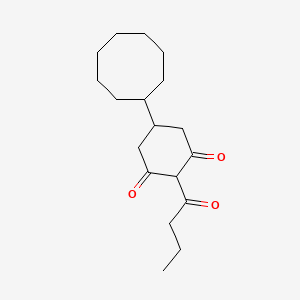
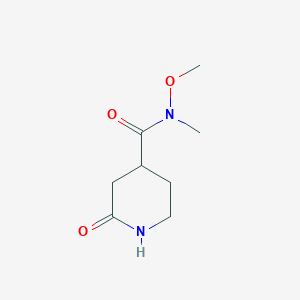
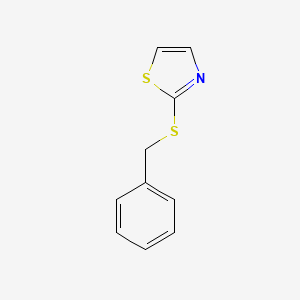
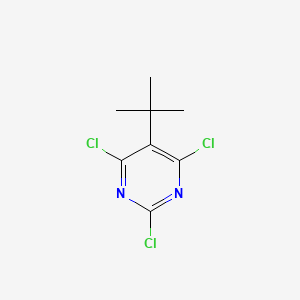
![1-[2-(Benzenesulfonyl)ethenyl]naphthalene](/img/structure/B8553332.png)
